N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide is a synthetic carboxamide derivative characterized by a naphthalene backbone substituted with a methoxy group at position 3 and a carboxamide linkage to a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety. Its molecular formula is C₂₅H₁₆Cl₂NO₃, with a molecular weight of 461.3 g/mol (estimated from structural analogs in ).
The dual chloro substitution on the benzoyl and phenyl groups enhances its electrophilic character, while the methoxy group on the naphthalene ring may improve solubility and influence binding interactions. Structural analogs of this compound have been investigated for applications ranging from enzyme inhibition to pesticide development.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2NO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYKVPLPJXEJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form the intermediate 4-chloro-2-(2-chlorobenzoyl)aniline.
Coupling with Naphthamide: The intermediate is then coupled with 3-methoxy-2-naphthamide under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Structural and Functional Differences
Substituent Effects: Chloro vs. Methoxy: The target compound’s 3-methoxy group (electron-donating) contrasts with hydroxy groups in and (hydrogen-bond donors). This difference impacts solubility and target binding. Azo vs. Carboxamide: Azo-containing analogs () exhibit extended conjugation, enabling applications in dyes or sensors, whereas carboxamides are more common in drug design.
Bioactivity Implications: The target compound’s dual chloro substitution may enhance interactions with hydrophobic enzyme pockets, whereas bromoacetamide analogs () could act as alkylating agents.
Physicochemical Properties :
- Molecular Weight : The target compound (461.3 g/mol) falls within the range typical for bioactive small molecules, while bis-azo derivatives (e.g., , .8 g/mol) may face challenges in bioavailability.
- LogP : The chloro and methoxy groups in the target compound likely result in a higher logP (lipophilicity) compared to hydroxy-substituted analogs ().
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C25H17Cl2NO3
- CAS Number : 325978-45-8
This structure includes two chlorine atoms and a methoxy group, which may influence its biological activity by affecting solubility and receptor interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. The following table summarizes the inhibitory concentrations (IC50) observed in studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 5.2 ± 0.3 | |
| MCF-7 (breast cancer) | 4.8 ± 0.5 | |
| HeLa (cervical cancer) | 6.1 ± 0.4 |
These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction.
The proposed mechanism of action involves the modulation of apoptosis-related proteins. In vitro studies have shown that treatment with this compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Specifically, it has been observed to activate caspase-3 pathways, which are critical for executing the apoptotic program in cells .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The inhibition of COX-1 and COX-2 can lead to decreased production of prostaglandins, mediators of inflammation.
Case Studies
- Lung Cancer Study : A study involving A549 cells demonstrated that this compound reduced cell viability significantly compared to untreated controls. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Breast Cancer Research : In MCF-7 cells, this compound was found to induce cell cycle arrest at the G2/M phase, suggesting a disruption in the normal cell division process. This finding underscores its potential as a therapeutic agent against breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
